(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
CAS No.: 5220-98-4
Cat. No.: VC0011524
Molecular Formula: C18H27NO3
Molecular Weight: 305.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5220-98-4 |
|---|---|
| Molecular Formula | C18H27NO3 |
| Molecular Weight | 305.41 |
| IUPAC Name | (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol |
| Standard InChI | InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1 |
| Standard InChI Key | NNGHNWCGIHBKHE-FVQBIDKESA-N |
| SMILES | CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O |
Introduction
Chemical Structure and Classification
(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol belongs to the hexahydro-benzo[a]quinolizine class of compounds. The structure features a complex heterocyclic system with the benzo[a]quinolizine core, which consists of a benzene ring fused to a quinolizine moiety. This scaffold serves as the foundation for numerous compounds with diverse biological activities.
The nomenclature indicates specific stereochemistry at three chiral centers: 2R, 3R, and 11bR. This stereochemical configuration is crucial for its molecular interactions and potential biological activity. The R configuration at position 11b differentiates it from related compounds such as (2R,3R,11bS)-3-ethyl-2-(2-hydroxyethyl)-10-methoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-9-ol, which has the S configuration at this position .
Functional Groups and Substituents
The compound contains several key functional groups that define its chemical properties:
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Two hydroxyl groups at positions 2 and 9
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A methoxy group at position 10
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A 2-methylpropyl (isobutyl) substituent at position 3
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A hexahydro structure in the quinolizine portion
These functional groups provide potential sites for hydrogen bonding, which could be relevant for interactions with biological targets. The methoxy and hydroxyl groups, in particular, may contribute to its solubility profile and receptor interactions.
Physical and Chemical Properties
Although specific data for (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol is limited in the provided sources, properties can be inferred from similar structures. Based on related compounds in the benzo[a]quinolizine class, this compound likely exhibits the following characteristics:
Predicted Physicochemical Properties
| Property | Predicted Value | Basis |
|---|---|---|
| Physical State | White to off-white solid | Common for similar structures |
| Solubility | Limited water solubility; soluble in organic solvents | Based on functional groups |
| Hydrogen Bond Donors | 2 (from hydroxyl groups) | Structural analysis |
| Hydrogen Bond Acceptors | 4 (from hydroxyl and methoxy groups) | Structural analysis |
| Stereogenic Centers | 3 (positions 2, 3, and 11b) | Structural analysis |
The compound's stereochemistry significantly influences its three-dimensional structure, which in turn affects how it interacts with biological targets. The (2R,3R,11bR) configuration creates a specific spatial arrangement that determines its biological recognition patterns.
Synthesis and Structural Relationships
Synthetic Approaches
The synthesis of benzo[a]quinolizine derivatives typically involves several key steps. Based on related compounds, the synthesis of (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol might follow similar approaches to those described for related structures.
One potential synthetic route may involve:
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Preparation of a 2-oxo-benzo[a]quinolizine intermediate
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Reaction with appropriate organometallic reagents
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Stereoselective reduction to achieve the desired stereochemistry
Patent literature indicates that hexahydro-11bH-benzo[a]quinolizines can be prepared by reacting 2-oxo-benzo[a]quinolizine compounds with metal-organic acetylene compounds, followed by hydrolysis to form 2-hydroxy compounds and hydrogenation of the acetylene residue . This process might be adapted for the synthesis of our target compound with the specific (2R,3R,11bR) stereochemistry.
Stereochemical Considerations
The literature distinguishes between α and β stereoisomeric series of benzo[a]quinolizines, which exhibit different pharmacological properties. Compounds of the β-series demonstrate sedative and narcosis potentiating effects without substantially influencing amine metabolism in the brain, whereas the α-series compounds liberate serotonin in the brain .
The specific stereochemistry of (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol would determine whether it belongs to the α or β series, thus influencing its pharmacological profile.
Related Compounds and Structural Analogs
To better understand the target compound, it's valuable to examine related structures with similar core frameworks.
Comparison with Known Analogs
The comparison highlights how subtle structural differences, particularly in stereochemistry and substituents, can potentially lead to distinct physical properties and biological activities.
Research Context and Future Directions
Current research on benzo[a]quinolizine derivatives focuses on understanding structure-activity relationships and developing compounds with optimized pharmacological profiles. The specific stereochemistry at positions 2, 3, and 11b appears crucial for determining biological activity, particularly regarding effects on the central nervous system.
Future research directions might include:
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Detailed pharmacological characterization of (2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol
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Structure-activity relationship studies to optimize desired properties
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Investigation of potential therapeutic applications based on the compound's pharmacological profile
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Development of synthetic routes to efficiently produce the compound with the correct stereochemistry
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